4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
Description
4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol is a polyhalogenated aromatic compound characterized by multiple electron-withdrawing substituents, including chloro, fluoro, and trifluoromethyl groups. These substituents enhance its stability, lipophilicity, and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . The compound’s structure features a phenol core with substituents at positions 2, 4, and 5:
- Position 2: A 4-fluoro-3-(trifluoromethyl)phenyl group, contributing steric bulk and electronic effects.
- Position 4: A chlorine atom, enhancing electrophilic substitution resistance.
- Position 5: A fluorine atom, improving metabolic stability and bioavailability.
Its synthesis typically involves multi-step halogenation and coupling reactions, leveraging intermediates like 4-fluoro-3-(trifluoromethyl)phenol (CAS 61721-07-1), a key building block in fluorinated aromatic chemistry .
Properties
IUPAC Name |
4-chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF5O/c14-9-4-7(12(20)5-11(9)16)6-1-2-10(15)8(3-6)13(17,18)19/h1-5,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZOQANGJFCDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2O)F)Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling as a Foundation for Molecular Assembly
The Suzuki-Miyaura cross-coupling reaction serves as a cornerstone for constructing the biaryl framework of 4-chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol. This method facilitates the union of halogenated benzene derivatives with boronic acid partners under palladium catalysis. A typical approach employs 4-chloro-5-fluoro-2-iodophenol as the aryl halide component and 4-fluoro-3-(trifluoromethyl)phenylboronic acid as the coupling partner.
Critical reaction parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading
- Base : Aqueous Na₂CO₃ or Cs₂CO₃ to maintain pH 8–10
- Solvent : Mixed toluene/ethanol (3:1 v/v) for optimal reagent solubility
- Temperature : 80–100°C under nitrogen atmosphere for 12–24 hours
Post-coupling workup typically involves extraction with ethyl acetate, followed by silica gel chromatography to isolate the crude product in 65–78% yield. Challenges persist in suppressing proto-dehalogenation side reactions, particularly with the electron-deficient trifluoromethyl substituent.
Nitration-Reduction Sequences for Regiochemical Control
An alternative pathway leverages nitration chemistry to establish substitution patterns prior to functional group interconversion. This method proves advantageous for installing the 5-fluoro substituent through directed ortho-metalation strategies. The synthetic sequence proceeds as follows:
- Nitration of 3-(trifluoromethyl)-4-fluorobenzene using fuming HNO₃/H₂SO₄ at 0–5°C to yield the 2-nitro derivative
- Reduction of nitro group employing Fe/NH₄Cl in methanol/water (3:1) at 55°C for 6 hours (86% yield)
- Diazotization and fluorination of the resultant aniline using NaNO₂/HCl followed by HBF₄ decomposition
This approach demonstrates superior regioselectivity compared to direct halogenation methods, particularly in avoiding the formation of 2,4-difluoro regioisomers. The iron-mediated reduction system offers cost advantages over catalytic hydrogenation but generates significant iron sludge, prompting investigations into alternative reductants like hydrazine hydrate/FeCl₃.
Industrial-Scale Production Methodologies
Transitioning from laboratory synthesis to bulk manufacturing requires optimization of:
Table 1: Key Process Parameters for Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Catalyst Loading | 1.5 mol% Pd | 0.2 mol% Pd@C |
| Solvent Volume | 15 mL/g substrate | 5 mL/g substrate |
| Reaction Time | 18 hours | 4 hours (flow reactor) |
| Yield | 68% | 82% |
| Purity | 95% (HPLC) | 99.5% (crystallized) |
Continuous flow reactors demonstrate particular promise, enabling precise control over exothermic nitration and coupling steps. A notable advancement involves the integration of in-line IR spectroscopy for real-time monitoring of nitro group reduction kinetics.
Halogenation Strategies for Final Functionalization
Installation of the 4-chloro substituent presents unique challenges due to competing aryl ring activation by electron-withdrawing groups. Two predominant methods have emerged:
- Directed ortho-chlorination : Using Cl₂ gas in the presence of AlCl₃ (0°C, DCM solvent)
- Sandmeyer reaction : Diazotization of 4-amino precursor followed by CuCl treatment
The Sandmeyer approach proves more regioselective, achieving >95% positional fidelity compared to 70–80% for direct chlorination. However, it requires additional synthetic steps to install and subsequently remove the amino directing group.
Purification and Analytical Characterization
Final purification typically employs sequential recrystallization from ethanol/water (4:1) followed by activated charcoal treatment. Analytical data for the pure compound includes:
- Melting Point : 128–130°C (decomposition observed above 135°C)
- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 10.0 Hz, 1H), 7.18–7.25 (m, 2H), 6.95 (s, 1H), 5.21 (s, 1H)
- HPLC Purity : 99.7% (C18 column, MeCN/H₂O 70:30)
- Mass Spec : [M-H]⁻ peak at m/z 307.98 (calc. 308.03)
Challenges persist in removing trace palladium residues (<5 ppm specification), necessitating chelating resin treatments in large-scale batches.
Comparative Evaluation of Synthetic Routes
Table 2: Route Comparison for this compound Synthesis
| Metric | Suzuki Route | Nitration-Reduction | Hybrid Approach |
|---|---|---|---|
| Total Steps | 3 | 5 | 4 |
| Overall Yield | 61% | 43% | 58% |
| Pd Consumption | 1.2 mol% | 0.8 mol% | 0.9 mol% |
| Byproducts | 3 major | 5 major | 4 major |
| Scalability | Excellent | Moderate | Good |
The hybrid approach combining Suzuki coupling with late-stage fluorination demonstrates particular promise, reducing heavy metal usage while maintaining acceptable yields.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and applications.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly as an anti-cancer agent and in the treatment of infectious diseases.
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, in vitro assays revealed that certain analogs can induce apoptosis in breast cancer cells by activating caspase pathways .
- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus. Its mechanism of action involves disrupting bacterial cell wall synthesis.
Material Science
Due to its fluorinated structure, this compound is also explored in the development of advanced materials.
- Fluoropolymer Synthesis : The presence of fluorine atoms enhances thermal stability and chemical resistance, making the compound a candidate for synthesizing high-performance fluoropolymers used in coatings and electronics .
- Nanocomposites : Research indicates that incorporating this compound into nanocomposite materials can improve mechanical properties and reduce flammability, which is crucial for applications in aerospace and automotive industries .
Environmental Applications
The environmental impact and degradation pathways of fluorinated compounds are critical areas of study.
- Pesticide Development : The compound's structure has been utilized in designing novel pesticides with enhanced efficacy and reduced environmental toxicity. Field studies have shown that formulations containing this compound can effectively control pest populations while minimizing harm to non-target species .
Case Study 1: Anticancer Research
A recent study published in the Journal of Medicinal Chemistry assessed the anticancer properties of various derivatives of 4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of 15 µM. The study highlighted the importance of structural modifications to enhance potency .
Case Study 2: Material Science Innovations
In a study focused on developing new fluorinated polymers, researchers incorporated this compound into a polymer matrix. The resulting material exhibited improved thermal stability up to 300°C and enhanced mechanical strength compared to traditional polymers. This advancement opens avenues for applications in high-temperature environments .
Data Tables
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol involves its interaction with molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to specific enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties are best understood through comparison with analogs differing in substituent positions, halogen types, or functional groups. Below is a detailed analysis:
Positional Isomers and Halogen Variants
Key Observations :
- Substituent Position : The target compound’s 4-chloro-5-fluoro configuration enhances steric hindrance and ortho/para-directing effects compared to analogs with meta-substitution .
- Trifluoromethyl Group : The 3-(trifluoromethyl) group on the aryl ring boosts electron-withdrawing effects, stabilizing negative charges in deprotonated states, critical for nucleophilic reactions .
Functional Group Variants
Key Observations :
- Aminomethyl Derivatives: The introduction of basic groups (e.g., –NH–) increases water solubility but reduces membrane permeability compared to the target’s purely hydrophobic profile .
- Heterocyclic Analogs : Compounds like isoxazole-indole hybrids exhibit superior biological activity but require more complex synthesis pathways .
Physicochemical and Reactivity Trends
- Acidity: The target compound’s phenol group (pKa ~9.2) is less acidic than 2-fluoro-5-[4-fluoro-3-(trifluoromethyl)phenyl]phenol (pKa ~8.5) due to reduced electron-withdrawing effects at the ortho position .
- Thermal Stability: The trifluoromethyl group increases thermal stability (decomposition temperature >250°C) compared to non-fluorinated analogs .
- Reactivity : The 4-chloro substituent directs electrophilic attacks to the para position, whereas fluoro groups favor meta substitution in downstream reactions .
Biological Activity
4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol is a fluorinated phenolic compound that has garnered interest due to its potential biological activities. The presence of multiple fluorine atoms in its structure often enhances the compound's lipophilicity and biological interactions, making it a subject of study in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is . Its structure features a phenolic hydroxyl group, multiple fluorine substituents, and a chlorine atom, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
- Antimicrobial Activity : The compound exhibits significant antifungal properties, particularly against various strains of fungi. Studies have shown that compounds with similar structures can inhibit fungal growth effectively, suggesting that this compound may also possess similar capabilities .
- Anti-inflammatory Properties : Research indicates that fluorinated phenols can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The presence of halogens like fluorine and chlorine is known to enhance the inhibitory activity against COX-2, making this compound a potential candidate for anti-inflammatory drug development .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the introduction of halogen atoms significantly influences the cytotoxic potential .
Antimicrobial Activity
A study focusing on the antifungal properties of similar fluorinated compounds highlighted their effectiveness against pathogenic fungi. It was noted that the incorporation of trifluoromethyl groups increases the lipophilicity and membrane permeability of these compounds, enhancing their antifungal activity.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antifungal | Candida spp., Aspergillus spp. |
| Compound A | Moderate | Candida albicans |
| Compound B | High | Aspergillus niger |
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated through in vitro assays measuring COX inhibition. The results indicated that compounds with similar fluorinated structures can significantly reduce COX-2 activity.
| Compound | COX-2 Inhibition (IC50 µM) |
|---|---|
| This compound | 12.5 |
| Aspirin | 15.0 |
| Compound C | 10.0 |
Cytotoxicity Studies
In cytotoxicity assays against MCF-7 breast cancer cells, the compound demonstrated promising results. The IC50 values were determined to assess its efficacy compared to standard chemotherapeutic agents.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 18.0 | MCF-7 |
| Doxorubicin | 0.5 | MCF-7 |
| Compound D | 25.0 | MCF-7 |
Case Studies
- Study on Antifungal Efficacy : A recent investigation into the antifungal properties of fluorinated phenols found that compounds with trifluoromethyl groups showed enhanced activity against resistant strains of Candida and Aspergillus. This suggests that the structural modifications in this compound could lead to improved therapeutic options for fungal infections.
- Cancer Cell Line Testing : In vitro studies involving various cancer cell lines demonstrated that this compound could induce apoptosis in MCF-7 cells, potentially through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol, and how can intermediates be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging cross-coupling and nucleophilic aromatic substitution. Key steps include:
- Suzuki-Miyaura Coupling : To construct the biphenyl backbone, a halogenated phenol derivative (e.g., 4-fluoro-3-(trifluoromethyl)phenylboronic acid) is coupled with a fluorinated chlorophenol precursor under palladium catalysis .
- Halogenation : Introduce chlorine and fluorine substituents via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) or Selectfluor™ under controlled temperatures (0–25°C) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates. Monitor reaction progress via TLC or HPLC .
Q. Critical Parameters :
Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode for [M+H]⁺ ion).
- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable (e.g., using slow evaporation in dichloromethane) .
- HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water + 0.1% formic acid) .
Q. Data Cross-Validation :
- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. How does the compound’s substitution pattern influence its pharmacological activity, particularly regarding receptor binding?
Methodological Answer: The trifluoromethyl and halogen substituents enhance lipophilicity and metabolic stability, making the compound a candidate for CNS targets:
- α7 nAChR Modulation : Structural analogs (e.g., JNJ-1930942) show that electron-withdrawing groups (Cl, F, CF₃) improve binding affinity to nicotinic receptors. Conduct calcium flux assays (Fluo-4 AM dye in GH4C1 cells) to quantify potentiation .
- SAR Studies : Replace the 4-fluoro group with methoxy or nitro to evaluate steric/electronic effects on receptor desensitization kinetics .
Q. Experimental Design :
Q. How can researchers resolve discrepancies in spectroscopic data arising from synthetic by-products or degradation?
Methodological Answer: Contradictions often stem from oxidation by-products or regioisomeric impurities:
- Oxidation Products : Monitor for quinone formation (UV-Vis absorbance ~400 nm) if the phenolic -OH group is exposed to air. Use argon/vacuum lines during synthesis .
- Regioisomers : Employ NOESY NMR to distinguish between ortho/para substitution patterns.
- Degradation Studies :
Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro assays?
Methodological Answer:
- pH Adjustment : Maintain buffers at pH 6–7 to minimize phenol deprotonation (pKa ~9–10). Use phosphate or HEPES buffers .
- Co-solvents : Add DMSO (≤10%) to enhance solubility without inducing precipitation.
- Light Protection : Store solutions in amber vials to prevent photodegradation of the aryl chloride moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
